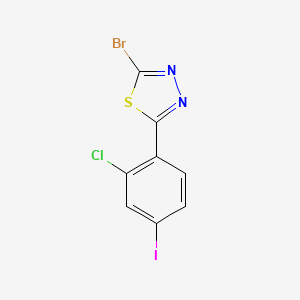

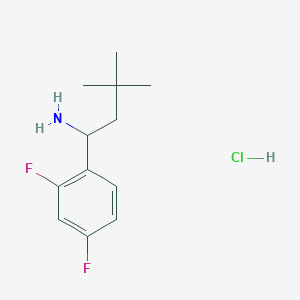

![molecular formula C7H6Cl3N3 B1458114 2-氯-吡啶并[2,3-b]吡嗪二盐酸盐 CAS No. 1187931-12-9](/img/structure/B1458114.png)

2-氯-吡啶并[2,3-b]吡嗪二盐酸盐

描述

2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride (2CPPD) is a synthetic compound that has been studied for its potential applications in scientific research. In

科学研究应用

Chemical Research

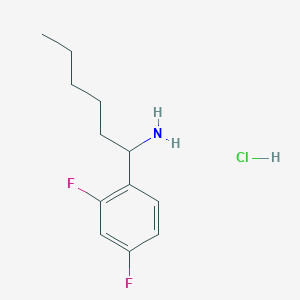

“2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride” is a chemical compound with the CAS Number: 1187931-12-9 and a molecular weight of 238.5 .

Spectroscopic Analysis

This compound has been analyzed using spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory have been executed to obtain spectroscopic and electronic properties .

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical (NLO) properties . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated . Compound 7, which is based on pyrido[2,3-b]pyrazine, showed remarkable NLO response .

Electrochemical DNA Sensing

Compounds based on pyrido[2,3-b]pyrazine have been utilized for the first time in electrochemical sensing of DNA . This application could be crucial in the field of biochemistry and medical diagnostics.

Antioxidant Activity

These compounds have also been tested for in vitro antioxidant activity . This suggests potential applications in the field of health and nutrition, where antioxidants play a crucial role.

Antiurease Activity

In addition to antioxidant activity, these compounds have also shown antiurease activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and inhibiting its activity can be beneficial in treating certain medical conditions.

Fluorescent Materials for Display Applications

A new tailor-made fluorescent core based on pyrido[2,3-b]pyrazine is designed and synthesized for high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system . This suggests potential applications in the field of display technology.

作用机制

Target of Action

Compounds with similar structures have been utilized in electrochemical sensing of dna , indicating potential interactions with nucleic acids.

Mode of Action

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may interact with its targets through electronic transitions, affecting the energy states of the molecules involved.

Biochemical Pathways

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may influence pathways involving light-sensitive reactions or fluorescence-based signaling.

Result of Action

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may influence cellular processes involving light-sensitive reactions or fluorescence-based signaling.

Action Environment

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound’s action may be influenced by the light environment.

属性

IUPAC Name |

2-chloropyrido[2,3-b]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3.2ClH/c8-6-4-10-7-5(11-6)2-1-3-9-7;;/h1-4H;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFWGVOTWBMAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2N=C1)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

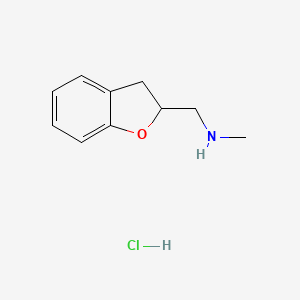

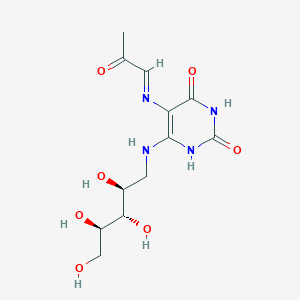

![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)

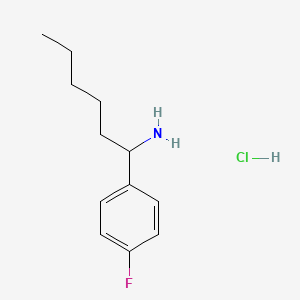

![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)